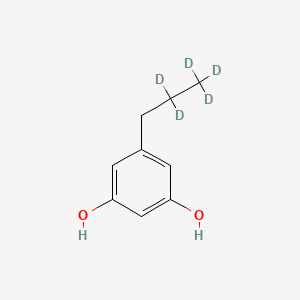

5-Propylbenzene-1,3-diol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H12O2 |

|---|---|

Molecular Weight |

157.22 g/mol |

IUPAC Name |

5-(2,2,3,3,3-pentadeuteriopropyl)benzene-1,3-diol |

InChI |

InChI=1S/C9H12O2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6,10-11H,2-3H2,1H3/i1D3,2D2 |

InChI Key |

FRNQLQRBNSSJBK-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CC1=CC(=CC(=C1)O)O |

Canonical SMILES |

CCCC1=CC(=CC(=C1)O)O |

Origin of Product |

United States |

Foundational & Exploratory

5-Propylbenzene-1,3-diol-d5 chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 5-Propylbenzene-1,3-diol-d5, also known as Divarinol-d5. This deuterated analog of 5-Propylbenzene-1,3-diol (Divarinol) is a valuable tool in various research applications, particularly in metabolic studies and as an internal standard for analytical quantification.

Core Chemical Properties

The introduction of five deuterium atoms into the propyl group of 5-Propylbenzene-1,3-diol results in a stable, isotopically labeled compound with distinct physical and chemical properties. These properties are summarized in the table below. Data for the non-deuterated analog is provided for comparison.

| Property | This compound | 5-Propylbenzene-1,3-diol |

| Synonyms | Divarinol-D5, 5-(Propyl-d5)resorcinol | Divarinol, 5-Propylresorcinol, 1,3-Dihydroxy-5-propylbenzene |

| CAS Number | 498542-90-8[1] | 500-49-2[1][2] |

| Molecular Formula | C₉H₇D₅O₂ | C₉H₁₂O₂[2] |

| Molecular Weight | 157.22 | 152.19 g/mol [2] |

| Appearance | White to Off-White Solid | White to Brown Crystalline Solid[3] |

| Melting Point | Not available | 82.8 °C[3] |

| Boiling Point | Not available | 234.66 °C (estimate)[3] |

| Solubility | Not available | DMF: 2 mg/ml; DMSO: 2 mg/ml; Ethanol: 5 mg/ml; PBS (pH 7.2): 1 mg/ml[3] |

| InChI Key | FRNQLQRBNSSJBK-UHFFFAOYSA-N | FRNQLQRBNSSJBK-UHFFFAOYSA-N[4] |

Synthesis and Experimental Protocols

A general synthesis for the non-deuterated analog, 5-Propylbenzene-1,3-diol, is described below. A similar pathway could potentially be adapted for the synthesis of the deuterated version by utilizing a deuterated propyl starting material.

Synthesis of 5-Propylbenzene-1,3-diol (Non-Deuterated)[3]

This synthesis involves the demethylation of 1,3-dimethoxy-5-propylbenzene.

Materials:

-

1,3-dimethoxy-5-propylbenzene

-

Glacial acetic acid

-

Hydrobromic acid (48% in H₂O)

-

Deionized water (DI H₂O)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round bottom flask, combine 1,3-dimethoxy-5-propylbenzene with a 1:1 mixture of glacial acetic acid and 48% hydrobromic acid.

-

Reflux the reaction mixture at 125 °C for 3 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with DI H₂O.

-

Transfer the biphasic solution to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, Mass Spectrometry) for this compound is not publicly available. For reference, the predicted mass spectral adducts for the non-deuterated compound are provided, along with the experimental NMR data for the non-deuterated analog.

Mass Spectrometry (Predicted for Non-Deuterated Analog)

| Adduct | m/z |

| [M+H]⁺ | 153.09100 |

| [M+Na]⁺ | 175.07294 |

| [M-H]⁻ | 151.07644 |

Nuclear Magnetic Resonance (NMR) Data for 5-Propylbenzene-1,3-diol (Non-Deuterated)[5]

-

¹H-NMR (CDCl₃): δ 6.25 (d, J=2.4 Hz, 2H), 6.19 (t, J=2.4 Hz, 1H), 5.07 (bs, 1H), 2.42 (t, J=7.2 Hz, 2H), 1.60-1.50 (m, 2H), 0.89 (t, J=7.2 Hz, 3H).

-

¹³C-NMR (CDCl₃): δ 156.3, 146.0, 108.2, 100.3, 37.8, 24.1, 13.7.

Biological Activity and Potential Signaling Pathways

5-Propylbenzene-1,3-diol, the non-deuterated parent compound of this compound, is a naturally occurring alkylresorcinol with known biological activities. It serves as a key intermediate in the synthesis of certain cannabinoids, such as Cannabigerovarin (CBGV).[3]

One of the identified mechanisms of action for 5-Propylbenzene-1,3-diol is its ability to stimulate the thermosensitive transient receptor potential (TRP) vanilloid type-4 (TRPV4) channels.[3] This interaction leads to an increase in intracellular calcium concentration.

Below is a conceptual workflow illustrating the synthesis and a potential signaling pathway of 5-Propylbenzene-1,3-diol.

Synthetic workflow for 5-Propylbenzene-1,3-diol.

Activation of TRPV4 by 5-Propylbenzene-1,3-diol.

Applications in Research

This compound is primarily used as an internal standard in analytical chemistry, particularly for mass spectrometry-based quantification of 5-Propylbenzene-1,3-diol and related compounds in complex biological matrices. Its known, higher mass allows for clear differentiation from the endogenous, non-deuterated analyte, leading to more accurate and precise measurements.

Furthermore, its use in metabolic studies can help elucidate the metabolic fate of 5-Propylbenzene-1,3-diol, as the deuterium labels can be tracked through various biotransformation pathways.

References

An In-Depth Technical Guide to 5-Propylbenzene-1,3-diol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Propylbenzene-1,3-diol-d5, a deuterated analog of Divarinol. Given the limited availability of specific data for the deuterated compound, this guide leverages information on its non-deuterated counterpart, 5-Propylbenzene-1,3-diol, as a primary reference for its physicochemical properties and synthetic methodologies. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Compound Information

This compound is the deuterated form of 5-Propylbenzene-1,3-diol, also known as Divarinol. The primary application of deuterated compounds in biomedical research is as internal standards for quantitative mass spectrometry-based analyses, owing to their similar chemical properties to the endogenous compound but distinct mass.

| Identifier | Value |

| Compound Name | This compound |

| Synonyms | Divarinol-d5, 5-(propyl-d5)benzene-1,3-diol |

| CAS Number | 498542-90-8[1] |

| Unlabelled CAS Number | 500-49-2[1] |

Physicochemical Properties

The following tables summarize the known quantitative data for the non-deuterated 5-Propylbenzene-1,3-diol, which are expected to be very similar for the d5 analogue.

Table 1: General Properties

| Property | Value |

| Molecular Formula | C₉H₇D₅O₂ |

| Molecular Weight | 157.23 g/mol |

| Appearance | White to brown crystalline solid |

Table 2: Predicted Physical Properties

| Property | Value |

| Melting Point | 82.8 °C |

| Boiling Point | 234.66 °C (rough estimate) |

| Density | 1.0505 g/cm³ (rough estimate) |

| Refractive Index | 1.4024 (estimate) |

Table 3: Solubility Data

| Solvent | Solubility |

| DMF | 2 mg/mL |

| DMSO | 2 mg/mL |

| Ethanol | 5 mg/mL |

| PBS (pH 7.2) | 1 mg/mL |

Synthesis and Experimental Protocols

Synthesis of 5-Propylbenzene-1,3-diol (Unlabelled)

A common synthetic route involves the demethylation of 1,3-dimethoxy-5-propylbenzene.

Materials:

-

1,3-dimethoxy-5-propylbenzene

-

Glacial acetic acid

-

Hydrobromic acid (48%)

-

Deionized water

-

Diethyl ether (Et₂O)

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a 100 mL round-bottom flask, combine 1,3-dimethoxy-5-propylbenzene (1.0 equiv.) with a 1:1 mixture of glacial acetic acid and 48% hydrobromic acid.

-

Reflux the reaction mixture at 125 °C for 3 hours with stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed, allow the reaction to cool to room temperature.

-

Quench the reaction by adding deionized water.

-

Transfer the biphasic solution to a separatory funnel and extract the organic layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and neutralize with a saturated sodium bicarbonate solution.

-

Wash the organic layer with a saturated brine solution.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo to yield 5-Propylbenzene-1,3-diol.[2]

Applications in Research and Drug Development

5-Propylbenzene-1,3-diol and its derivatives are of interest in drug development due to their biological activities, which include antifungal, antiviral, anticonvulsant, and anti-inflammatory properties.[2] It is a known intermediate in the synthesis of Cannabigerovarin (CBGV), a cannabinoid.[2][4]

Deuterated compounds like this compound are invaluable as internal standards in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). These methods are crucial for pharmacokinetic and metabolic studies in drug development.

Visualizations

The following diagrams illustrate the synthesis of the unlabelled compound and a conceptual workflow for its use as an internal standard.

Caption: Synthesis of 5-Propylbenzene-1,3-diol.

Caption: Quantitative analysis workflow.

Caption: General cannabinoid receptor signaling.

References

In-Depth Technical Guide: Physicochemical Properties and Molecular Weight Determination of 5-Propylbenzene-1,3-diol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and key physicochemical properties of 5-Propylbenzene-1,3-diol and its deuterated analog, 5-Propylbenzene-1,3-diol-d5. This document includes detailed experimental methodologies for molecular weight determination by mass spectrometry and a representative synthesis protocol for deuterated resorcinol derivatives, offering valuable insights for researchers in drug development and related scientific fields.

Core Physicochemical Data

The incorporation of deuterium into molecules is a critical strategy in drug discovery and development to modulate metabolic pathways and enhance pharmacokinetic profiles. Understanding the fundamental properties of both the deuterated and non-deuterated forms of a compound is paramount. The following table summarizes the key molecular and physical data for 5-Propylbenzene-1,3-diol and its pentadeuterated analog.

| Property | 5-Propylbenzene-1,3-diol | This compound |

| Synonyms | 5-Propylresorcinol, Divarinol | 5-Propylresorcinol-d5, Divarinol-d5 |

| Molecular Formula | C₉H₁₂O₂ | C₉H₇D₅O₂ |

| Molecular Weight | 152.19 g/mol | 157.221 g/mol |

| Physical Form | Beige solid | Not specified |

| Solubility | Soluble in N,N-dimethylformamide, methanol; slightly soluble in glacial acetic acid; very slightly soluble in chloroform; almost insoluble in water.[1] | Not specified |

Experimental Determination of Molecular Weight by High-Resolution Mass Spectrometry

The accurate determination of the molecular weight of this compound is crucial for its identification and characterization. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

Methodology

1. Sample Preparation:

-

A stock solution of the analyte (this compound) is prepared by dissolving the compound in a suitable volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

This stock solution is then serially diluted to a final concentration suitable for mass spectrometry, typically in the range of 1-10 µg/mL, using the same solvent or a solvent mixture compatible with the chosen ionization method.

-

It is critical to ensure that the final sample solution is free of any particulate matter by filtration or centrifugation to prevent clogging of the LC-MS system.

2. Instrumentation and Analysis:

-

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, is employed for the analysis.

-

The instrument is calibrated using a standard calibration mixture appropriate for the mass range of the analyte. External calibration is performed prior to the analysis, and for enhanced accuracy, an internal standard (lock mass) can be introduced concurrently with the sample to correct for any instrumental drift during the measurement.

-

The sample is introduced into the mass spectrometer via an appropriate inlet system, commonly a liquid chromatography (LC) system, which provides separation from any potential impurities.

-

Electrospray ionization (ESI) is a suitable ionization technique for this class of polar molecules, typically operated in the positive or negative ion mode depending on which provides a more stable and abundant molecular ion.

3. Data Acquisition and Analysis:

-

The mass spectrometer is set to acquire data in full scan mode over a mass-to-charge (m/z) range that encompasses the expected molecular ion of this compound.

-

The high-resolution capabilities of the instrument allow for the determination of the accurate mass of the molecular ion to several decimal places.

-

The experimentally determined accurate mass is then compared to the theoretical exact mass calculated from the elemental formula (C₉H₇D₅O₂), confirming the identity and isotopic enrichment of the compound.

Below is a graphical representation of the general workflow for determining the molecular weight of a small molecule using LC-MS.

Synthesis of Deuterated 5-Propylbenzene-1,3-diol

The synthesis of this compound typically involves the introduction of deuterium atoms at specific positions on the propyl chain. A general and efficient method for the synthesis of alkylresorcinols, which can be adapted for deuteration, is the Wittig reaction followed by reduction.

Representative Experimental Protocol (Adapted for Deuteration)

Step 1: Synthesis of 3,5-Dimethoxy-d5-propylbenzene

A common precursor for 5-propylresorcinol is 3,5-dimethoxybenzaldehyde. A deuterated propyl group can be introduced via a Wittig reaction using a deuterated phosphonium ylide, followed by reduction.

-

Wittig Reaction: A deuterated propyltriphenylphosphonium bromide is prepared by reacting triphenylphosphine with a deuterated propyl bromide (e.g., 1-bromo-1,1,2,2,3,3-d5-propane). This phosphonium salt is then treated with a strong base (e.g., n-butyllithium) to generate the corresponding ylide. The ylide is then reacted with 3,5-dimethoxybenzaldehyde to yield 1-(3,5-dimethoxyphenyl)-1-propene-d5.

-

Reduction: The resulting deuterated alkene is then reduced to the corresponding alkane, 3,5-dimethoxy-d5-propylbenzene. This can be achieved through catalytic hydrogenation using deuterium gas (D₂) and a palladium on carbon (Pd/C) catalyst.

Step 2: Demethylation to this compound

The final step is the demethylation of the two methoxy groups to hydroxyl groups.

-

The 3,5-dimethoxy-d5-propylbenzene is dissolved in a suitable solvent, such as dichloromethane.

-

A strong Lewis acid, such as boron tribromide (BBr₃), is added dropwise at a low temperature (e.g., 0 °C).

-

The reaction mixture is stirred and allowed to warm to room temperature.

-

Upon completion, the reaction is carefully quenched with water or a dilute acid, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield this compound. The product is then purified by column chromatography.

The following diagram illustrates the key stages in the synthesis of a deuterated alkylresorcinol.

References

An In-depth Technical Guide to 5-Propylbenzene-1,3-diol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Propylbenzene-1,3-diol-d5 (also known as Divarinol-d5), a deuterated analog of 5-Propylbenzene-1,3-diol (Divarinol). This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for quantitative analysis.

Core Compound Properties

This compound is a synthetic, stable isotope-labeled version of 5-Propylbenzene-1,3-diol, a naturally occurring resorcinol. The incorporation of five deuterium atoms on the propyl chain makes it an ideal internal standard for mass spectrometry-based quantification of the parent compound and related analytes, such as cannabigerovarin (CBGV), in complex matrices.[1][2]

Chemical Structure and Identification

The structure of this compound is characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and a deuterated propyl group at position 5.

Systematic Name: 5-(propyl-d5)benzene-1,3-diol Synonyms: Divarinol-d5, 5-Propylresorcinol-d5 CAS Number: 498542-90-8[1] Molecular Formula: C₉H₇D₅O₂ SMILES: [2H]C([2H])([2H])C([2H])([2H])Cc1cc(O)cc(O)c1[1]

Diagram of this compound Structure

Chemical structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for both this compound and its non-deuterated analog for comparative purposes.

| Property | This compound | 5-Propylbenzene-1,3-diol |

| Molecular Weight | 157.22 g/mol | 152.19 g/mol |

| Exact Mass | 157.115 g/mol [1] | 152.0837 g/mol |

| CAS Number | 498542-90-8[1] | 500-49-2 |

| Melting Point | Not available | 82.8 °C |

| Boiling Point | Not available | 234.66 °C (estimate) |

| Solubility | Not available | DMF: 2 mg/ml; DMSO: 2 mg/ml; Ethanol: 5 mg/ml; PBS (pH 7.2): 1 mg/ml |

| Appearance | Not available | White to brown crystalline solid |

Experimental Protocols

Proposed Synthesis of this compound

Diagram of Proposed Synthetic Pathway

Proposed synthetic route for this compound.

Methodology:

-

Grignard Reagent Formation: 1,3-Dimethoxy-5-bromobenzene is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent, 1,3-dimethoxy-5-phenylmagnesium bromide.

-

Reaction with Deuterated Aldehyde: The Grignard reagent is then reacted with propionaldehyde-d6 at low temperature (e.g., -78 °C) to yield 1-(1,3-dimethoxyphenyl)propan-1-ol-d6.

-

Dehydration: The resulting alcohol is dehydrated using an acid catalyst (e.g., p-toluenesulfonic acid) with heating to produce 1-(1,3-dimethoxyphenyl)prop-1-ene-d5.

-

Catalytic Deuteration: The alkene is then subjected to catalytic deuteration using deuterium gas (D₂) and a palladium on carbon (Pd/C) catalyst to give 1,3-dimethoxy-5-propyl-d5-benzene.

-

Demethylation: Finally, the methyl ether groups are cleaved using a strong Lewis acid such as boron tribromide (BBr₃) in an inert solvent like dichloromethane at low temperature to afford the final product, this compound.

-

Purification: The crude product is purified by column chromatography on silica gel.

Experimental Workflow: Quantification of Cannabigerovarin (CBGV) using this compound as an Internal Standard

This compound is an effective internal standard for the accurate quantification of related compounds, such as cannabigerovarin (CBGV), in various matrices, particularly in cannabis and hemp products. The following workflow outlines a typical analytical procedure using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Diagram of Analytical Workflow

Workflow for quantification using an internal standard.

Methodology:

-

Sample Preparation:

-

A known amount of the sample matrix (e.g., cannabis flower, oil, or extract) is accurately weighed.

-

A precise volume of a standard solution of this compound is added to the sample.

-

The sample is extracted with a suitable organic solvent (e.g., a mixture of methanol and acetonitrile).

-

The mixture is vortexed to ensure thorough extraction and then centrifuged to pellet solid material.

-

The supernatant is collected, diluted if necessary, and filtered through a syringe filter (e.g., 0.22 µm) into an autosampler vial.

-

-

LC-MS/MS Analysis:

-

The prepared sample is injected into a liquid chromatography system equipped with a suitable column (e.g., a C18 reversed-phase column).

-

The analyte (CBGV) and the internal standard are separated chromatographically.

-

The eluent from the LC is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both CBGV and this compound.

-

-

Data Analysis:

-

The chromatographic peaks for both the analyte and the internal standard are integrated to determine their respective areas.

-

A calibration curve is generated by analyzing a series of standards with known concentrations of CBGV and a constant concentration of the internal standard. The curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

The concentration of CBGV in the unknown sample is determined by calculating its peak area ratio to the internal standard and interpolating this value on the calibration curve.

-

Conclusion

This compound is a valuable tool for researchers and analytical chemists, particularly in the field of cannabinoid analysis. Its structural similarity and mass difference compared to its non-deuterated analog make it an excellent internal standard for correcting for matrix effects and variations in sample preparation and instrument response in LC-MS/MS and GC-MS methods. The proposed synthesis and analytical workflow provide a framework for its effective utilization in a research or quality control setting.

References

Certificate of Analysis: 5-Propylbenzene-1,3-diol-d5 - A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the quality control of 5-Propylbenzene-1,3-diol-d5. This deuterated standard is critical for use as an internal standard in quantitative mass spectrometry-based analyses, aiding in drug metabolism studies, pharmacokinetic research, and clinical trial sample analysis.

Product Identification and Specifications

This section details the fundamental chemical and physical properties of this compound.

| Parameter | Specification |

| Product Name | This compound (Divarinol-d5) |

| CAS Number | 498542-90-8[1] |

| Chemical Formula | C₉H₇D₅O₂ |

| Molecular Weight | 157.22 g/mol |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in Methanol, DMSO |

| Storage | Store at 2-8°C, protect from light |

Analytical Data Summary

The following tables summarize the quantitative analysis performed to certify this batch of this compound.

Table 2.1: Purity and Isotopic Enrichment

| Analytical Test | Methodology | Result |

| Chemical Purity | HPLC-UV | 99.8% |

| Isotopic Purity | Mass Spectrometry (ESI-MS) | 99.6% |

| Deuterium Incorporation | ¹H NMR Spectroscopy | ≥ 98 atom % D |

Table 2.2: Residual Solvents and Water Content

| Analytical Test | Methodology | Result |

| Residual Solvents | GC-HS (Headspace Gas Chromatography) | < 0.05% |

| Water Content | Karl Fischer Titration | < 0.1% |

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below for reproducibility and clarity.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

The chemical purity was determined using a standard HPLC method for aromatic compounds.

-

Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 280 nm.

-

Injection Volume: 10 µL.

-

Procedure: A standard solution of the analyte is prepared in the mobile phase. The sample is injected, and the peak area is compared to the total peak area of all components in the chromatogram to calculate purity.

Isotopic Purity by Mass Spectrometry (MS)

Isotopic purity is a critical parameter for deuterated standards.[2][3] It was assessed by High-Resolution Mass Spectrometry (HRMS).

-

Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an Electrospray Ionization (ESI) source.

-

Ionization Mode: ESI positive.

-

Infusion Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

-

Data Acquisition: Full scan mode from m/z 100-300.

-

Procedure: The sample is directly infused into the mass spectrometer. The relative intensities of the ion corresponding to the deuterated species (d5) and any ions corresponding to lesser-deuterated species (d0 to d4) are measured. Isotopic purity is calculated as the percentage of the d5 isotopologue relative to the sum of all isotopologues.

Structural Confirmation and Deuterium Incorporation by ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and determine the degree of deuterium incorporation.[1]

-

Instrumentation: 400 MHz NMR Spectrometer.

-

Solvent: DMSO-d6.

-

Procedure: A proton NMR spectrum is acquired. The absence of signals in the propyl chain region confirms the high level of deuteration. The degree of deuterium incorporation is determined by comparing the integral of the residual proton signals in the propyl chain to the integral of the aromatic protons, using an internal standard for quantification.

Diagrams and Workflows

Visual representations of key processes provide clarity for researchers and analysts.

General Analytical Workflow

The following diagram illustrates the logical workflow for the analysis and certification of a deuterated standard.

Caption: Figure 1: General Analytical Workflow for a Deuterated Standard.

Plausible Synthetic Pathway

This diagram outlines a common synthetic route for producing 5-alkylresorcinols, adapted to show the introduction of deuterium for the target molecule.

Caption: Figure 2: Plausible Synthesis Route for this compound.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs | Yao Xue Xue Bao;(12): 1176-1185, 2024. | WPRIM [search.bvsalud.org]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Deuterated Divarinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for producing deuterated divarinol (5-propylresorcinol), a key intermediate in the synthesis of various cannabinoids and other biologically active molecules. The incorporation of deuterium can be a critical tool in drug development, aiding in the study of metabolic pathways, reaction mechanisms, and the pharmacokinetic profiles of new chemical entities. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes visual diagrams of the synthetic pathways.

Introduction to Deuterated Divarinol

Divarinol serves as a fundamental building block for the synthesis of cannabidivarin (CBDV), tetrahydrocannabivarin (THCV), and other related compounds. The selective incorporation of deuterium atoms into the divarinol molecule can enhance its utility in several research applications. For instance, deuterated standards are invaluable for mass spectrometry-based quantification, and deuterium labeling can be used to probe enzymatic processes and elucidate metabolic fate. This guide focuses on the chemical synthesis of divarinol with deuterium incorporated into its propyl side chain, a common strategy for creating stable labeled internal standards.

Synthetic Strategies and Experimental Protocols

The synthesis of deuterated divarinol can be achieved through various methods. A prevalent and effective approach involves the construction of the deuterated alkyl side chain on a protected resorcinol ring. The following sections detail a common synthetic pathway.

Synthesis of Side-Chain Deuterated Divarinol

A robust method for preparing divarinol with deuterium on the propyl side chain starts from 3,5-dimethoxybenzoic acid. This multi-step synthesis allows for the precise introduction of deuterium atoms.

Experimental Protocol:

-

Bromination of 3,5-Dimethoxybenzyl Alcohol: 3,5-Dimethoxybenzoic acid is reduced to the corresponding alcohol. This alcohol is then converted to 3,5-dimethoxybenzyl bromide using a suitable brominating agent like phosphorus tribromide.

-

Grignard Coupling to Introduce the Propyl Chain: The benzyl bromide is reacted with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a suitable catalyst to form 1-(3,5-dimethoxyphenyl)propane.

-

Deuteration of the Propyl Side Chain: To introduce deuterium, a common strategy involves the oxidation of the benzylic position to a ketone, followed by deuteride reduction. For example, oxidation with an appropriate oxidizing agent yields 1-(3,5-dimethoxyphenyl)propan-1-one. This ketone is then reduced with a deuterium source, such as sodium borodeuteride (NaBD4), to introduce deuterium at the benzylic position. Subsequent dehydroxylation would yield the deuterated propyl chain. Alternatively, for terminal deuteration, a precursor with a terminal double bond can be subjected to hydroboration with a deuterated borane followed by protonolysis.

-

Demethylation to Yield Deuterated Divarinol: The final step involves the cleavage of the methyl ether groups to yield the free resorcinol. This is typically achieved using strong acids like hydrogen bromide or Lewis acids such as boron tribromide.

A similar strategy has been successfully employed for the synthesis of deuterated olivetol, a close analog of divarinol.[1][2]

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of a side-chain deuterated resorcinol, based on reported syntheses of analogous compounds.

| Reaction Step | Starting Material | Reagents | Product | Yield (%) | Reference |

| Bromination | 3,5-Dimethoxybenzyl alcohol | PBr3 | 3,5-Dimethoxybenzyl bromide | ~85-90 | [1] |

| Grignard Coupling | 3,5-Dimethoxybenzyl bromide | Ethylmagnesium bromide, Li2CuCl4 | 1-(3,5-Dimethoxyphenyl)propane | ~70-80 | [1] |

| Demethylation | Deuterated 1-(3,5-dimethoxyphenyl)propane | BBr3 or HBr | Deuterated Divarinol | ~80-90 | [1] |

Note: Yields are approximate and can vary based on reaction conditions and scale.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations for producing deuterated divarinol.

Caption: Synthetic pathway for deuterated divarinol.

Caption: A potential deuteration workflow.

Conclusion

The synthesis of deuterated divarinol is a critical process for advancing cannabinoid research and development. The methodologies presented in this guide, adapted from established syntheses of related compounds, provide a framework for the production of these valuable labeled molecules. The ability to introduce deuterium at specific positions allows for more precise and informative studies, ultimately contributing to the development of new therapeutics. Researchers are encouraged to consult the cited literature for more detailed experimental conditions and characterization data.

References

Technical Guide: 5-Propylbenzene-1,3-diol-d5 for Research Applications

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 5-Propylbenzene-1,3-diol-d5, a deuterated analog of 5-Propylbenzene-1,3-diol. This document is intended for researchers in drug development, analytical chemistry, and cellular biology, offering key data, experimental protocols, and insights into its application as an internal standard and its relevance to specific signaling pathways.

Core Compound Data

This compound is the deuterated form of 5-Propylbenzene-1,3-diol (also known as Divarinol), a naturally occurring alkylresorcinol. The deuteration makes it an ideal internal standard for mass spectrometry-based quantification of the parent compound and its derivatives, such as cannabigerovarin (CBGV).

Quantitative Data Summary

The following tables summarize the key quantitative data for both this compound and its non-deuterated analog. This data has been compiled from various suppliers and databases.

Table 1: Properties of this compound

| Property | Value | Source |

| Chemical Name | 5-(pentadeuteriopropyl)benzene-1,3-diol | LGC Standards[1] |

| Synonyms | Divarinol-d5 | LGC Standards[1] |

| CAS Number | 498542-90-8 | LGC Standards[1] |

| Molecular Formula | C₉H₇D₅O₂ | Inferred from structure |

| Molecular Weight | 157.115 | LGC Standards[1] |

| Isotopic Enrichment | >98% (Assumed typical) | Based on common commercial standards |

Note on Isotopic Enrichment: A specific Certificate of Analysis for this compound was not publicly available. The isotopic enrichment is assumed to be >98%, which is a common specification for commercially available deuterated internal standards. Users should always refer to the lot-specific Certificate of Analysis from their supplier for the exact value.

Table 2: Properties of 5-Propylbenzene-1,3-diol (Non-deuterated)

| Property | Value | Source |

| CAS Number | 500-49-2 | Sigma-Aldrich, SCBT[2][3] |

| Molecular Formula | C₉H₁₂O₂ | Sigma-Aldrich, SCBT[2][3] |

| Molecular Weight | 152.19 | Sigma-Aldrich, SCBT[2][3] |

| Purity | ≥98% | Sigma-Aldrich[3] |

| Appearance | White to Off-White Solid | BJ Science LLC[4] |

| Storage Temperature | Refrigerator (2-8°C) | Sigma-Aldrich[3] |

Application in Cellular Signaling: The TRPV4 Pathway

5-Propylbenzene-1,3-diol is a precursor in the synthesis of Cannabigerovarin (CBGV). CBGV has been identified as a modulator of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[5] TRPV4 is a widely expressed calcium-permeable cation channel involved in a variety of physiological processes. Its activation initiates a cascade of intracellular signaling events. The diagram below illustrates a potential signaling pathway following TRPV4 activation.

References

- 1. TRPV4: A Physio and Pathophysiologically Significant Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of TRPV4 channels leads to a consistent tocolytic effect on human myometrial tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]

Divarinol-d5: A Technical Guide to its Physical Characteristics

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Divarinol-d5. Given the limited direct data on the deuterated form, this document primarily details the physical properties of its non-deuterated counterpart, Divarinol (also known as 5-propylresorcinol), which serves as a reference standard. This guide also outlines general experimental protocols for determining these key physical parameters.

Core Physical Characteristics

Divarinol-d5 is a deuterated analog of Divarinol, a naturally occurring resorcinol. The "-d5" designation typically indicates the substitution of five hydrogen atoms with deuterium atoms, most likely on the propyl side chain, to serve as an internal standard in mass spectrometry-based analytical methods. The physical characteristics of Divarinol provide a close approximation for Divarinol-d5.

| Property | Value (for Divarinol) | Source |

| Molecular Formula | C₉H₁₂O₂ | [1][2] |

| Molecular Weight | 152.19 g/mol | [1][2][3] |

| Melting Point | 82.8 °C | |

| Boiling Point | 234.66 °C (at 760 mmHg) | |

| Appearance | White to Off-White Solid | [1][3] |

Solubility Profile

The solubility of Divarinol has been determined in various common laboratory solvents. This information is critical for the preparation of stock solutions and experimental assays.

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 2 mg/mL | [4] |

| Dimethyl sulfoxide (DMSO) | 2 mg/mL | [4] |

| Ethanol | 5 mg/mL | [4] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 1 mg/mL | [4] |

Experimental Protocols

Detailed methodologies for the determination of the key physical characteristics of organic compounds like Divarinol-d5 are provided below. These are generalized protocols and may require optimization for specific laboratory conditions and equipment.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range is often indicative of a pure compound.

Methodology:

-

Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube, sealed at one end.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.[6][7]

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.[6]

-

Observation: The temperatures at which the substance first begins to melt (the first appearance of liquid) and when it completely melts are recorded. This range is the melting point of the substance.[5]

A diagrammatic representation of a typical melting point determination workflow is provided below.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.[8][9]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid.[8][9]

-

Heating: The assembly is heated gently in a heating bath or block along with a thermometer.[8][9]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

Below is a logical diagram illustrating the process of boiling point determination.

References

- 1. m.indiamart.com [m.indiamart.com]

- 2. guidechem.com [guidechem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. caymanchem.com [caymanchem.com]

- 5. byjus.com [byjus.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. pennwest.edu [pennwest.edu]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

solubility of 5-Propylbenzene-1,3-diol-d5 in methanol

An In-depth Technical Guide on the Solubility of 5-Propylbenzene-1,3-diol-d5 in Methanol

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . Due to the limited availability of specific data for the deuterated compound, this document primarily focuses on the solubility of its non-deuterated analog, 5-Propylbenzene-1,3-diol (also known as Divarinol or 5-propylresorcinol). The solubility of deuterated and non-deuterated compounds is generally comparable.

Quantitative Solubility Data

Table 1: Solubility of 5-Propylbenzene-1,3-diol in Various Solvents

| Solvent | Solubility |

| Methanol | Soluble |

| Ethanol | 5 mg/ml[1][2] |

| Dimethylformamide (DMF) | 2 mg/ml[1][2] |

| Dimethyl sulfoxide (DMSO) | 2 mg/ml[1][2] |

| Phosphate-buffered saline (PBS, pH 7.2) | 1 mg/ml[1][2] |

Experimental Protocols

The following is a detailed methodology for determining the solubility of a phenolic compound such as this compound in methanol, based on the widely used shake-flask method[3].

Objective: To determine the saturation at a specific temperature.

Materials:

-

This compound

-

Anhydrous methanol (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of methanol in a sealed container (e.g., a screw-cap vial). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, allow the suspension to settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation, immediately dilute the aliquot with a known volume of methanol. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in methanol using the following formula, taking into account the dilution factor:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the shake-flask method for determining solubility.

Caption: Workflow for the shake-flask solubility determination method.

Logical Workflow for Synthesis of 5-Propylbenzene-1,3-diol

This diagram outlines a general synthetic route to 5-Propylbenzene-1,3-diol.

Caption: A potential synthetic pathway for 5-Propylbenzene-1,3-diol.

References

In-Depth Technical Guide on the Safety of 5-Propylbenzene-1,3-diol-d5

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific safety data sheet (SDS) is currently available for 5-Propylbenzene-1,3-diol-d5. The following information is based on the non-deuterated parent compound, 5-Propylbenzene-1,3-diol (also known as Divarin), and its structurally related compound, Resorcinol. This guide is intended for informational purposes and should not replace a formal risk assessment.

Chemical Identification

| Identifier | This compound | 5-Propylbenzene-1,3-diol (Divarin) |

| Synonyms | Divarinol-d5, 5-Propylresorcinol-d5 | 1,3-Dihydroxy-5-propylbenzene, 5-Propylresorcinol, Divarinol |

| CAS Number | 498542-90-8 | 500-49-2 |

| Molecular Formula | C₉H₇D₅O₂ | C₉H₁₂O₂[1] |

| Molecular Weight | 157.22 g/mol | 152.19 g/mol [1] |

**2. Hazard Identification and Classification

Based on the available information for the non-deuterated 5-Propylbenzene-1,3-diol, the compound is classified with the following hazards:

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Due to the structural similarity, it is prudent to handle this compound with the same precautions.

Comparative Toxicological Data of Resorcinol (CAS: 108-46-3)

As a closely related benzenediol, the toxicological data for resorcinol provides valuable insight into the potential hazards.

| Toxicological Endpoint | Resorcinol Data | Reference |

| Acute Oral Toxicity (LD50, rat) | 202 - 510 mg/kg | [2][3] |

| Acute Dermal Toxicity (LD50, rabbit) | 2,830 - 3,360 mg/kg | [2][3] |

| Acute Inhalation Toxicity (LC50, rat) | 21.3 mg/L (1 h) | [2] |

Physical and Chemical Properties

| Property | 5-Propylbenzene-1,3-diol | Resorcinol |

| Appearance | White to Brown crystalline solid[4] | White crystals or powder, turns pink on exposure to light and air[5] |

| Melting Point | Not available | 109-112 °C |

| Boiling Point | Not available | 281 °C |

| Solubility | Soluble in organic solvents[4] | Readily soluble in water, alcohol, and ether |

Experimental Protocols

Detailed experimental protocols for the safety testing of 5-Propylbenzene-1,3-diol are not publicly available. However, standardized OECD guidelines are followed for assessing chemical safety.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test evaluates the potential of a substance to cause skin irritation by assessing its effect on a reconstructed human epidermis model.

-

Test System: A three-dimensional reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™, SkinEthic™).[6][7]

-

Procedure: a. The test substance is applied topically to the surface of the RhE tissue.[8] b. Following a defined exposure period (e.g., 60 minutes), the substance is removed by washing.[8] c. The tissues are incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.[9] d. Cell viability is determined using a vital dye, typically MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[6]

-

Endpoint: A chemical is classified as an irritant if the tissue viability is reduced to ≤ 50% of the negative control.[6]

Acute Eye Irritation/Corrosion Test (OECD TG 405)

This guideline describes the procedure for evaluating the potential of a substance to cause eye irritation or corrosion using in vivo or in vitro methods. The in vivo rabbit eye test is the traditional method, but in vitro alternatives are now widely used.[10][11]

-

In Vitro Alternative (e.g., Bovine Corneal Opacity and Permeability - BCOP assay): a. Freshly isolated bovine corneas are mounted in a holder. b. The test substance is applied to the epithelial surface of the cornea. c. After a defined exposure time, the substance is rinsed off. d. Corneal opacity and permeability to fluorescein are measured.

-

Endpoint: Increases in opacity and permeability are used to classify the substance's irritation potential.

Visualizations

Caption: Chemical Safety Assessment Workflow.

Caption: In Vitro Skin Irritation Test Workflow.

References

- 1. scbt.com [scbt.com]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 5-propylbenzene-1,3-diol | 500-49-2 [chemicalbook.com]

- 5. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. iivs.org [iivs.org]

- 7. thepsci.eu [thepsci.eu]

- 8. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Skin Irritation: SkinEthic Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 10. Subcategorization of Eye Irritants Using the EpiOcular Time-to-Toxicity Test • Mattek - Part of Sartorius [mattek.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-Propylbenzene-1,3-diol-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propylbenzene-1,3-diol-d5 is a deuterated stable isotope-labeled internal standard for 5-Propylbenzene-1,3-diol (also known as Divarinol or Divarin). Divarinol is a naturally occurring homolog of olivetol and is a precursor in the biosynthesis of cannabidivarin (CBDV), a non-psychoactive cannabinoid with therapeutic potential. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based assays, as it corrects for matrix effects and variations during sample preparation and analysis, ensuring the highest accuracy and precision.

These application notes provide a representative protocol for the quantification of divarinol and its pharmacologically active metabolite, CBDV, in biological matrices using this compound as an internal standard. The methodologies described are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of cannabinoids.

Principle of Use

In quantitative analysis, a known amount of this compound is added to an unknown sample. The deuterated standard is chemically identical to the analyte of interest (divarinol) but has a different mass due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because the internal standard and the analyte have nearly identical physicochemical properties, they behave similarly during sample extraction, chromatography, and ionization. Therefore, any loss of analyte during the analytical process will be mirrored by a proportional loss of the internal standard. The ratio of the analyte signal to the internal standard signal is then used to calculate the concentration of the analyte, providing a more accurate and reliable measurement than external calibration methods.

Application: Quantification of Divarinol and Cannabidivarin (CBDV) in Biological Matrices

This protocol outlines a method for the simultaneous quantification of divarinol and CBDV in plasma or serum using LC-MS/MS with this compound as an internal standard for divarinol and a commercially available deuterated CBDV (e.g., CBDV-d5) for CBDV.

Experimental Workflow

The following diagram illustrates the general workflow for sample preparation and analysis.

Caption: General workflow for the quantification of analytes in biological samples.

Experimental Protocol

1. Materials and Reagents

-

This compound (Internal Standard)

-

Divarinol (Analyte)

-

Cannabidivarin (CBDV) (Analyte)

-

Cannabidivarin-d5 (CBDV-d5) (Internal Standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Human plasma/serum (blank)

2. Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of divarinol, CBDV, this compound, and CBDV-d5 in methanol.

-

Working Standard Mixture: Prepare a series of working standard solutions by diluting the stock solutions in methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution: Prepare a working solution of this compound and CBDV-d5 at a concentration of 100 ng/mL in methanol.

3. Sample Preparation

-

To 100 µL of plasma/serum sample, add 10 µL of the internal standard working solution.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Perform a liquid-liquid extraction by adding 1 mL of MTBE.

-

Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

5. MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Divarinol | 153.1 | 111.1 | 20 |

| This compound | 158.1 | 116.1 | 20 |

| Cannabidivarin (CBDV) | 287.2 | 231.1 | 25 |

| Cannabidivarin-d5 (CBDV-d5) | 292.2 | 236.1 | 25 |

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Divarinol | 1 - 1000 | > 0.995 |

| CBDV | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |

| Divarinol | 5 | < 15 | 85 - 115 |

| 50 | < 15 | 85 - 115 | |

| 500 | < 15 | 85 - 115 | |

| CBDV | 5 | < 15 | 85 - 115 |

| 50 | < 15 | 85 - 115 | |

| 500 | < 15 | 85 - 115 |

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| Divarinol | 0.5 | 1.0 |

| CBDV | 0.5 | 1.0 |

Biological Signaling Pathways

Divarinol is a precursor to CBDV. The pharmacological effects of CBDV are of significant interest, particularly its anticonvulsant properties. The following diagrams illustrate some of the key signaling pathways associated with CBDV.

Biosynthesis of Cannabidivarin (CBDV)

This diagram shows the biosynthetic pathway from divarinolic acid to CBDV.

Caption: Simplified biosynthetic pathway of CBDV.

CBDV Signaling Pathways

CBDV is known to interact with several targets, including Transient Receptor Potential (TRP) channels and Toll-like receptor 4 (TLR4), which are implicated in its potential therapeutic effects.

Caption: CBDV interacts with TRP channels and inhibits TLR4 signaling.

Conclusion

This compound is an essential tool for the accurate and precise quantification of divarinol in complex biological matrices. The representative LC-MS/MS method described herein provides a robust framework for pharmacokinetic, toxicokinetic, and metabolic studies of divarinol and its pharmacologically significant metabolite, CBDV. The use of this stable isotope-labeled internal standard will enhance the reliability of data in preclinical and clinical research, contributing to a better understanding of the therapeutic potential of divarin-type cannabinoids.

Application Note: Quantitative Analysis of Cannabinoids in Complex Matrices by LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of multiple cannabinoids in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest level of accuracy and precision, this method employs a deuterated internal standard, 5-Propylbenzene-1,3-diol-d5. The use of a stable isotope-labeled internal standard that is structurally similar to the resorcinol core of many cannabinoids, but not present in the samples, allows for effective correction of matrix effects and variations in sample preparation and instrument response. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with validation data.

Introduction

The increasing legalization of cannabis for both medicinal and recreational purposes has led to a surge in the demand for accurate and reliable methods for cannabinoid profiling and quantification. LC-MS/MS has emerged as the gold standard for this analysis due to its high sensitivity, selectivity, and ability to analyze a wide range of compounds in complex matrices.[1][2] A key challenge in quantitative LC-MS/MS analysis is overcoming matrix effects, where components of the sample other than the analyte of interest can interfere with the ionization process, leading to inaccurate results. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to compensate for these effects.[3][4][5][6]

This application note details a method employing this compound as an internal standard. This compound shares a common structural motif with many cannabinoids, the resorcinol ring, making it an ideal surrogate to track the analytical behavior of the target cannabinoids throughout the entire workflow, from extraction to detection. Its deuteration provides the necessary mass shift for clear differentiation from the native analytes in the mass spectrometer.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

This protocol is suitable for the extraction of cannabinoids from biological fluids (e.g., plasma, urine) and homogenized solid matrices (e.g., cannabis flower, edibles).

Materials:

-

This compound internal standard solution (100 ng/mL in methanol)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

Sample Aliquoting: Take 1 mL of liquid sample or 1 g of homogenized solid sample.

-

Internal Standard Spiking: Add 100 µL of the 100 ng/mL this compound internal standard solution to each sample, calibrator, and quality control sample.

-

Protein Precipitation (for biological fluids): Add 2 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant or the extract from the solid sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.

-

Elution: Elute the cannabinoids and the internal standard with 1 mL of methanol.

-

Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Analysis: The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile:Methanol (90:10, v/v) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 50% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to initial conditions and equilibrate for 2 minutes. |

Mass Spectrometry

Instrumentation:

-

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions:

The following table provides example Multiple Reaction Monitoring (MRM) transitions for common cannabinoids and the internal standard. These should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tetrahydrocannabinol (THC) | 315.2 | 193.1 | 25 |

| Cannabidiol (CBD) | 315.2 | 193.1 | 25 |

| Cannabinol (CBN) | 311.2 | 223.1 | 30 |

| Cannabigerol (CBG) | 317.2 | 193.1 | 25 |

| Tetrahydrocannabinolic Acid (THCA) | 359.2 | 341.2 | 20 |

| Cannabidiolic Acid (CBDA) | 359.2 | 341.2 | 20 |

| This compound (IS) | 158.1 | 108.1 | 20 |

Data Presentation

The following tables summarize the quantitative performance of the method, demonstrating its suitability for the analysis of cannabinoids in complex matrices.

Table 1: Linearity and Range

| Analyte | Linear Range (ng/mL) | R² |

| THC | 0.5 - 100 | > 0.998 |

| CBD | 0.5 - 100 | > 0.999 |

| CBN | 1.0 - 200 | > 0.997 |

| CBG | 0.5 - 100 | > 0.998 |

| THCA | 1.0 - 500 | > 0.996 |

| CBDA | 1.0 - 500 | > 0.997 |

Table 2: Precision and Accuracy

| Analyte | Spiked Concentration (ng/mL) | Precision (%RSD, n=6) | Accuracy (%Recovery, n=6) |

| THC | 1.5 | 4.2 | 98.5 |

| 50 | 3.1 | 101.2 | |

| 80 | 2.8 | 99.1 | |

| CBD | 1.5 | 3.8 | 99.2 |

| 50 | 2.9 | 102.5 | |

| 80 | 2.5 | 100.8 | |

| CBG | 1.5 | 4.5 | 97.9 |

| 50 | 3.5 | 103.1 | |

| 80 | 3.1 | 101.5 |

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| THC | 0.15 | 0.5 |

| CBD | 0.15 | 0.5 |

| CBN | 0.3 | 1.0 |

| CBG | 0.15 | 0.5 |

| THCA | 0.3 | 1.0 |

| CBDA | 0.3 | 1.0 |

Visualizations

The following diagrams illustrate the key workflows and relationships in this analytical method.

Caption: Experimental workflow for cannabinoid analysis.

Caption: Principle of internal standard correction.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and accurate means for the quantification of a wide range of cannabinoids in complex matrices. The use of this compound as a deuterated internal standard effectively compensates for matrix effects and procedural variations, leading to high-quality quantitative data. The provided protocols and performance characteristics demonstrate the suitability of this method for routine testing in research, clinical, and quality control laboratories.

References

- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 2. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]

- 3. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Application Note: Quantitative Analysis of Divarinol using a GC-MS Method with a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive method for the quantification of divarinol in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard. Divarinol (cannabidivarinolic acid, CBDVA), a propyl cannabinoid, is of increasing interest in phytochemical and pharmaceutical research. The use of a deuterated internal standard provides high accuracy and precision by correcting for variations in sample preparation and instrument response. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for divarinol.

Introduction

Divarinol and other propyl cannabinoids, such as tetrahydrocannabivarin (THCV) and cannabidivarin (CBDV), are gaining attention for their potential therapeutic properties. Accurate and precise quantification of these compounds is crucial for research and development. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for cannabinoid analysis due to its high sensitivity and selectivity.[1][2] However, the acidic nature of some cannabinoids necessitates a derivatization step to improve their volatility and chromatographic performance.[3][4] This protocol employs a silylation derivatization step and the use of a deuterated internal standard to ensure reliable quantification.

Experimental

Reagents and Materials

-

Divarinol analytical standard

-

Deuterated Divarinol internal standard (e.g., Divarinol-d3)

-

Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Extraction Solvent: Hexane/Ethyl Acetate (9:1, v/v)

-

Derivatization Solvent: Acetonitrile

-

Methanol (HPLC grade)

-

Purified water

-

Nitrogen gas, high purity

Instrumentation

A standard Gas Chromatograph coupled to a Mass Spectrometer is required. The following configuration is recommended:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane capillary column

-

Autosampler: Agilent 7693A or equivalent

Standard and Sample Preparation

2.3.1. Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of divarinol and deuterated divarinol in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol to achieve a concentration range of approximately 1 ng/mL to 100 ng/mL.

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration (e.g., 50 ng/mL) in methanol.

2.3.2. Sample Extraction

-

Accurately weigh or measure the sample matrix (e.g., plant material, extract, formulation).

-

Perform a liquid-liquid or solid-phase extraction appropriate for the matrix to isolate the cannabinoids. For a general liquid-liquid extraction:

-

Homogenize the sample in a suitable solvent mixture like methanol/chloroform.

-

Centrifuge to separate the layers and collect the organic phase.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Reconstitute the dried extract in a known volume of the extraction solvent (Hexane/Ethyl Acetate, 9:1).

Derivatization Protocol

-

Transfer 100 µL of the reconstituted sample extract or calibration standard to a clean autosampler vial.

-

Add 10 µL of the internal standard spiking solution to each vial.

-

Evaporate the contents to dryness under a gentle stream of nitrogen.

-

Add 50 µL of acetonitrile and 50 µL of BSTFA + 1% TMCS to the dried residue.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before GC-MS analysis.

GC-MS Parameters

-

Injector Temperature: 280°C

-

Injection Volume: 1 µL

-

Split Ratio: 10:1

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 min

-

Ramp 1: 15°C/min to 280°C, hold for 5 min

-

Ramp 2: 20°C/min to 300°C, hold for 2 min

-

-

Transfer Line Temperature: 290°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Table 1: Suggested Ions for SIM Mode

| Compound | Derivative | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Divarinol | Tris-TMS | 490 | 475 | 381 |

| Divarinol-d3 | Tris-TMS | 493 | 478 | 384 |

(Note: The exact m/z values should be confirmed by analyzing the derivatized standards in full scan mode.)

Data Analysis and Quantification

Quantification is performed by creating a calibration curve based on the peak area ratio of the divarinol quantifier ion to the deuterated divarinol quantifier ion. The concentration of divarinol in the samples is then determined from this calibration curve.

Performance Characteristics

The following table summarizes typical performance data for GC-MS analysis of cannabinoids, which can be expected for this divarinol method.

Table 2: Typical Quantitative Performance Data for Cannabinoid Analysis by GC-MS

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.01 - 1 ng/mL | [1] |

| Limit of Quantification (LOQ) | 0.2 - 5 ng/mL | [1] |

| Linearity (r²) | > 0.99 | [5] |

| Accuracy (% Recovery) | 85 - 115% | |

| Precision (% RSD) | < 15% |

Experimental Workflow Diagram

References

- 1. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. cannabissciencetech.com [cannabissciencetech.com]

- 5. academicworks.cuny.edu [academicworks.cuny.edu]

quantification of cannabinoids in human plasma with 5-Propylbenzene-1,3-diol-d5

Abstract

Introduction

The increasing interest in the therapeutic potential and widespread use of cannabis and cannabis-derived products necessitates reliable and sensitive analytical methods for the quantification of cannabinoids in biological matrices.[1][2] Human plasma is a common matrix for monitoring cannabinoid concentrations to understand their pharmacokinetics, efficacy, and potential for impairment.[1] LC-MS/MS has emerged as the preferred technique for this analysis due to its high sensitivity, selectivity, and ability to quantify a wide range of analytes without the need for derivatization.[2][3][4] This application note details a validated LC-MS/MS method for the simultaneous determination of key cannabinoids and their metabolites, including Δ⁹-tetrahydrocannabinol (THC), 11-hydroxy-Δ⁹-THC (11-OH-THC), 11-nor-9-carboxy-Δ⁹-THC (THC-COOH), cannabidiol (CBD), and cannabinol (CBN) in human plasma.

Experimental

Materials and Reagents

-

Standards: Analytical standards of THC, 11-OH-THC, THC-COOH, CBD, CBN, and their corresponding deuterated internal standards (THC-d3, 11-OH-THC-d3, THC-COOH-d3, CBD-d3, CBN-d3) were purchased from a certified reference material provider.

-

Solvents: HPLC-grade methanol, acetonitrile, hexane, and ethyl acetate.[5]

-

Reagents: Formic acid, ammonium formate, and water (LC-MS grade).

-

Human Plasma: Drug-free human plasma was obtained from a certified vendor.

-

Solid-Phase Extraction (SPE) Cartridges: Oasis PRiME HLB µElution Plates or equivalent.

Instrumentation

-

LC System: A UPLC system capable of binary gradient elution.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6]

-

Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Individual stock solutions of each cannabinoid and internal standard were prepared in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: A series of combined working standard solutions were prepared by diluting the stock solutions in a methanol:water (50:50, v/v) mixture to create calibration standards.

-

Internal Standard (IS) Working Solution: A combined internal standard working solution was prepared in methanol:water (50:50, v/v).

-

Calibration Standards and QC Samples: Calibration standards and quality control samples were prepared by spiking blank human plasma with the appropriate working standard solutions.[7] Concentrations typically range from sub-ng/mL to 100 ng/mL.

Analytical Procedure

Sample Preparation

-

Protein Precipitation: To 100 µL of plasma sample, calibrator, or QC, add 200 µL of acetonitrile containing 0.1% formic acid.[7]

-

Vortex and Centrifuge: Vortex the mixture for 5 seconds and then centrifuge at 7000 x g for 5 minutes.

-

Dilution: Transfer the supernatant and dilute with 400 µL of water.[7]

-

Solid-Phase Extraction (SPE):

-

Load the diluted supernatant onto an Oasis PRiME HLB µElution Plate (no conditioning or equilibration needed).

-

Wash the wells with 2 x 250 µL aliquots of 25:75 methanol:water.[7]

-

Elute the analytes with 2 x 25 µL aliquots of 90:10 acetonitrile:methanol.[7]

-

Dilute the eluate with 50 µL of water prior to injection.[7]

-

LC-MS/MS Analysis

-

Injection Volume: 5 µL[7]

-

Mobile Phase A: 5 mM ammonium formate in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A suitable gradient is used to separate the analytes. A typical run time is under 10 minutes.[8]

-

Ionization Mode: ESI positive and/or negative mode, depending on the analytes.[9]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Two transitions (a quantifier and a qualifier) are monitored for each analyte and internal standard to ensure specificity.[8]

Results and Discussion

The described method demonstrates excellent performance for the quantification of cannabinoids in human plasma. The use of a combined protein precipitation and SPE sample preparation protocol effectively removes matrix interferences, leading to high recovery and minimal matrix effects. Chromatographic separation is achieved with good resolution and symmetrical peak shapes in a short analytical run time.

Quantitative Data Summary